3-(2-Methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a complex organic compound belonging to the class of purines and diazepines. This compound features a unique molecular structure that combines various functional groups, making it of interest in medicinal chemistry and pharmacology. Its chemical formula is , with a molecular weight of approximately 369.43 g/mol. The compound's structure includes multiple rings and substituents that contribute to its potential biological activity.
The compound can be classified under the categories of pharmaceutical intermediates and organic compounds. It is derived from purine structures, which are fundamental components in biochemistry, particularly in nucleic acids. The presence of methoxy and methyl groups indicates its potential for various chemical reactions and interactions within biological systems.
The synthesis of 3-(2-methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione typically involves several steps:
The specific conditions for each reaction step (such as temperature, solvent choice, and catalysts) are crucial for achieving high yields and purity of the final product. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to monitor the progress of the synthesis and confirm the structure of intermediates.
The molecular structure of 3-(2-methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione can be represented as follows:
InChI=1S/C19H23N5O3/c1-13-6-4-7-14(12-13)22-8-5-9-23-15-16(20-18(22)23)21(2)19(26)24(17(15)25)10-11-27-3/h4,6-7,12H,5,8-11H2,1-3H3UXCIKDAQROQEDW-UHFFFAOYSA-NThis data provides a systematic representation of the compound's structure that can be used in databases for identification purposes.
The compound is expected to participate in various chemical reactions due to its functional groups:
The reactivity patterns depend on the electronic properties of substituents and the steric hindrance around reactive sites. Reaction conditions such as pH and temperature significantly influence these processes.
The mechanism of action for 3-(2-methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is not fully elucidated but may involve interactions with specific biological targets:
Further studies are required to elucidate its precise mechanism through experimental pharmacology and bioassays.
The physical properties include:
Key chemical properties include:
Relevant data should be gathered from experimental studies to provide precise values for melting point, boiling point, and solubility.
Due to its complex structure and potential biological activity, 3-(2-methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione may have applications in:
Research into this compound's properties could lead to significant advancements in medicinal chemistry and therapeutic applications.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7